2-(4-bromophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide
CAS No.: 325734-84-7
Cat. No.: VC4151231
Molecular Formula: C23H17BrN2O3S
Molecular Weight: 481.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 325734-84-7 |
|---|---|
| Molecular Formula | C23H17BrN2O3S |
| Molecular Weight | 481.36 |
| IUPAC Name | 2-(4-bromophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C23H17BrN2O3S/c24-17-8-12-18(13-9-17)28-14-22(27)26-23-25-21(15-30-23)16-6-10-20(11-7-16)29-19-4-2-1-3-5-19/h1-13,15H,14H2,(H,25,26,27) |
| Standard InChI Key | RLJNNFFHWQNDIJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)COC4=CC=C(C=C4)Br |
Introduction
Synthesis
The synthesis of thiazole derivatives often involves condensation reactions between appropriate precursors. For 2-(4-bromophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide, a plausible synthesis route might involve:
-
Preparation of the Thiazole Core: This could involve the reaction of a suitable thioamide with a halogenated aldehyde or ketone.
-
Introduction of the Phenoxy Groups: This might be achieved through nucleophilic substitution reactions using phenol derivatives.
-
Acetamide Formation: Reaction with chloroacetyl chloride or similar reagents could introduce the acetamide moiety.
Biological Activity
Thiazole derivatives are known for their antimicrobial and anticancer activities. While specific data on 2-(4-bromophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide is lacking, related compounds have shown promise in these areas. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have demonstrated antimicrobial and anticancer properties .
| Biological Activity | Related Compounds |
|---|---|
| Antimicrobial Activity | Shown by thiazole derivatives against Gram-positive and Gram-negative bacteria. |
| Anticancer Activity | Demonstrated against human breast adenocarcinoma cell lines (e.g., MCF7). |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume